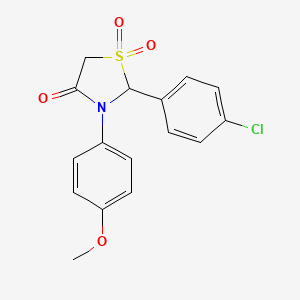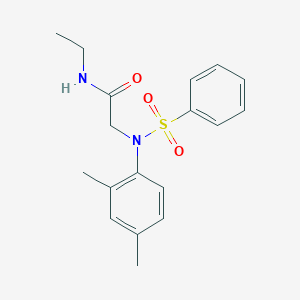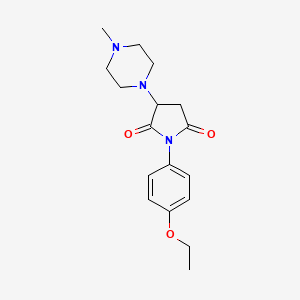
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide
説明
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. For example, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism. Activation of this pathway has been linked to the anticancer and antidiabetic effects of the compound.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to improve glucose metabolism in diabetic animals by increasing insulin sensitivity and glucose uptake. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide is its broad range of biological activities. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide. One area of interest is the development of new anticancer therapies based on this compound. Additionally, further studies are needed to determine the potential of this compound as an anti-inflammatory and antidiabetic agent. Finally, more research is needed to determine the safety and toxicity of this compound in humans, which will be critical for its clinical translation.
Conclusion:
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide is a synthetic compound that has shown great promise in scientific research. It exhibits a range of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antiviral effects. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in cells. While the compound has several advantages, such as its broad range of biological activities, its potential toxicity is a limitation. Future research on this compound should focus on developing new anticancer therapies, investigating its potential as an anti-inflammatory and antidiabetic agent, and determining its safety and toxicity in humans.
科学的研究の応用
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, antidiabetic, and antiviral activities. The compound has also been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,1-dioxo-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-22-14-8-6-13(7-9-14)18-15(19)10-23(20,21)16(18)11-2-4-12(17)5-3-11/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGJVAZEXGQHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(S(=O)(=O)CC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396893 | |
| Record name | ST036903 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,1-dioxo-1,3-thiazolidin-4-one | |
CAS RN |
5211-64-3 | |
| Record name | ST036903 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-3-{[(4-bromophenyl)amino]sulfonyl}benzamide](/img/structure/B3827862.png)
![4-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3827873.png)
![5-[(1H-benzimidazol-2-ylmethoxy)acetyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3827880.png)



![2-[2-(4-morpholinyl)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-oxoethyl]acetamide](/img/structure/B3827900.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B3827905.png)
![[4'-bromo-4-(4-morpholinylcarbonyl)-2-biphenylyl][4-(4-morpholinyl)phenyl]methanone](/img/structure/B3827913.png)
![1-(4-bromophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3827930.png)
![ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B3827933.png)


![N-allyl-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B3827954.png)